molecular formula C17H18ClN3O2 B5659684 1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B5659684
M. Wt: 331.8 g/mol
InChI Key: HRHFIRSQHAHJAF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-nitrophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various nucleophiles (amines, thiols), appropriate solvents, and bases.

Major Products Formed

    Reduction: 1-(3-chlorophenyl)-4-[(2-aminophenyl)methyl]piperazine.

    Substitution: Products with different substituents on the phenyl ring depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.

    Industry: Used in the production of various chemical products and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Lacks the nitrophenylmethyl group, which may result in different biological activities.

    4-[(2-nitrophenyl)methyl]piperazine: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 2-nitrophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups may result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-5-3-6-16(12-15)20-10-8-19(9-11-20)13-14-4-1-2-7-17(14)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHFIRSQHAHJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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